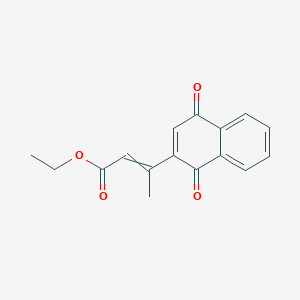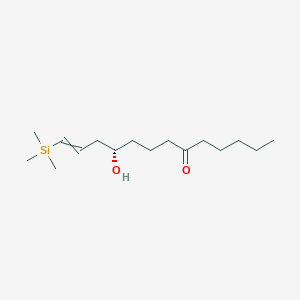
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C20H24O3 It is a derivative of benzaldehyde, featuring both benzyloxy and hexyloxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, benzyl bromide, and hexyl bromide.
Etherification: The first step involves the etherification of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Alkylation: The next step is the alkylation of 4-(benzyloxy)benzaldehyde with hexyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and hexyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-(Benzyloxy)-3-(hexyloxy)benzoic acid.
Reduction: 4-(Benzyloxy)-3-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.
Pharmaceutical Research:
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde depends on the specific context in which it is used. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the hexyloxy group, making it less hydrophobic.
4-(Hexyloxy)benzaldehyde: Lacks the benzyloxy group, making it less aromatic.
4-Hydroxybenzaldehyde: Lacks both the benzyloxy and hexyloxy groups, making it more polar.
Uniqueness
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde is unique due to the presence of both benzyloxy and hexyloxy groups, which impart distinct hydrophobic and aromatic properties. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, material science, and biological research.
Propriétés
Numéro CAS |
650606-30-7 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-hexoxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-8-13-22-20-14-18(15-21)11-12-19(20)23-16-17-9-6-5-7-10-17/h5-7,9-12,14-15H,2-4,8,13,16H2,1H3 |
Clé InChI |
HHMBHWNBPSYYBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)



![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)



![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)

